molecular formula C14H9ClF3N3S B1436320 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole CAS No. 1823183-58-9

2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

Cat. No. B1436320
M. Wt: 343.8 g/mol
InChI Key: KYGKAXDIRYMUHL-UHFFFAOYSA-N
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Description

The compound “2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of this compound could involve the use of trifluoromethylpyridines as intermediates . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a trifluoromethyl group, a pyridine ring, a thioether linkage, and a benzimidazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, a Pd-catalyzed coupling reaction has been reported in the synthesis of related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, a related compound, 2-Chloro-5-(trifluoromethyl)pyridine, has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Material Applications

The development of new multidentate N-heterocyclic carbenes and their complex derivatives demonstrates the importance of benzimidazole compounds in organometallic chemistry. For instance, the synthesis of 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazole-2-ylidene) showcases the creation of polydentate carbenes, offering insights into new materials and catalysts for chemical reactions (Caballero et al., 2001).

Catalytic and Synthetic Applications

Catalytic oxidative trifluoromethylation represents another significant application, where imidazoheterocycles undergo functionalization at room temperature. This process highlights the role of benzimidazole derivatives in enhancing the efficiency of synthesizing fluorinated compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Monir et al., 2015).

Antimicrobial and Antitumor Research

Research on benzimidazole derivatives also extends into antimicrobial and antitumor applications. Novel series of these compounds have shown promise in the fight against drug-resistant bacterial and fungal pathogens. For example, the synthesis of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and related derivatives has been explored for their potential antimicrobial properties, underscoring the versatility of benzimidazole compounds in medicinal chemistry (Mallemula et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For instance, a related compound, 2-Chloro-5-(trifluoromethyl)pyridine, is classified as an eye irritant, skin irritant, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of this compound could be diverse, given the wide range of potential uses for trifluoromethylpyridine derivatives in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3S/c15-9-5-8(14(16,17)18)6-19-12(9)7-22-13-20-10-3-1-2-4-11(10)21-13/h1-6H,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGKAXDIRYMUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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